Summary of Application: 4-Bromo-2-methyl-5-nitroaniline is used for the synthesis of reagents such as ethyltriphenylphosphonium tribromide.
Methods of Application: The compound is used in a laboratory setting to synthesize new reagents, which can then be used in various chemical reactions.
Results or Outcomes: The outcomes of such research could potentially lead to the development of new reagents that can be used in a variety of chemical reactions.
Summary of Application: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid.
Methods of Application: The nitration of alkanes is successful only when conducted at high temperatures in the vapor phase.
Results or Outcomes: The outcomes of such research could potentially lead to the development of new nitro compounds.
Summary of Application: 4-Bromo-2-methyl-5-nitroaniline is used in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome.
Methods of Application: The compound is used in a laboratory setting to synthesize new molecules, which can then be tested for their effects on metabolic syndrome.
Results or Outcomes: The outcomes of such research could potentially lead to the development of new therapeutic drugs for the treatment of metabolic syndrome.
Summary of Application: 4-Bromo-2-nitroaniline is used for the synthesis of 1H-Benzimidazole-5-carboxylic acid.
Methods of Application: The compound is used in a laboratory setting to synthesize new molecules, which can then be tested for their effects.
Results or Outcomes: The outcomes of such research could potentially lead to the development of new compounds.
4-Bromo-2-methyl-5-nitroaniline is an organic compound characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to an aniline structure. Its molecular formula is , and it has a molecular weight of approximately 231.05 g/mol. The compound appears as a light yellow to brown powder or crystalline solid and has a melting point ranging from 144°C to 148°C .
This compound is part of the broader class of nitroanilines, which are known for their diverse applications in pharmaceuticals, dyes, and agrochemicals. The presence of the bromine atom enhances its reactivity, making it useful in various chemical syntheses.
Research indicates that compounds similar to 4-Bromo-2-methyl-5-nitroaniline exhibit significant biological activities, including antimicrobial and anticancer properties. The nitro group is often associated with enhanced bioactivity due to its ability to undergo reduction within biological systems, potentially leading to reactive intermediates that can interact with cellular targets .
Furthermore, studies have suggested that derivatives of this compound may have applications in treating various diseases due to their ability to inhibit specific enzymes or pathways involved in disease progression.
The synthesis of 4-Bromo-2-methyl-5-nitroaniline typically involves several steps:
4-Bromo-2-methyl-5-nitroaniline has several applications across various fields:
Interaction studies involving 4-Bromo-2-methyl-5-nitroaniline focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding its mechanism of action and potential toxicity. Research suggests that this compound may interact with specific enzymes or receptors, influencing metabolic pathways and cellular responses .
Several compounds share structural similarities with 4-Bromo-2-methyl-5-nitroaniline. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
4-Bromo-2-methyl-6-nitroaniline | 77811-44-0 | 0.93 | Has a nitro group at the meta position; used in similar applications. |
1-Bromo-2-methyl-3,4-dinitrobenzene | 290353-57-0 | 0.91 | Contains two nitro groups; higher reactivity but different applications. |
1-Bromo-3-methyl-5-nitrobenzene | 52488-28-5 | 0.91 | Similar structure but different substitution pattern; used in dye synthesis. |
4-Bromo-2-nitronaphthalen-1-amine | 90767-01-4 | 0.90 | Naphthalene derivative; exhibits different biological activities. |
1-Bromo-2,3-dimethyl-5-nitrobenzene | 22162-22-7 | 0.88 | Dimethyl substitution affects solubility and reactivity; used in agrochemicals. |
The uniqueness of 4-Bromo-2-methyl-5-nitroaniline lies in its specific combination of substituents that provide distinct chemical reactivity and biological properties compared to its analogs.